2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol is a Schiff base compound characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in forming stable complexes with metal ions, making them valuable in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol typically involves the condensation reaction between 6-aminopyridine and salicylaldehyde. The reaction is carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively
Major Products Formed
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenolic compounds
Wissenschaftliche Forschungsanwendungen
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. The imine group (C=N) plays a crucial role in binding to metal ions, which can then participate in catalytic or inhibitory processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: Similar structure but lacks the aminopyridine moiety.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: Contains a bromine substituent, which alters its reactivity and properties.
Uniqueness
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol is unique due to the presence of both the aminopyridine and phenolic groups, which enhance its ability to form stable metal complexes and participate in a wide range of chemical reactions. This dual functionality makes it particularly valuable in coordination chemistry and various industrial applications .
Eigenschaften
Molekularformel |
C12H11N3O |
---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C12H11N3O/c13-11-6-3-7-12(15-11)14-8-9-4-1-2-5-10(9)16/h1-8,16H,(H2,13,15)/b14-8+ |
InChI-Schlüssel |
HALDOJCPSSKEQI-RIYZIHGNSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/C2=CC=CC(=N2)N)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC(=N2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.